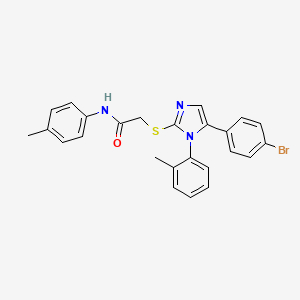![molecular formula C12H11FN2O2 B2459263 2-(4-fluorophenyl)-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-3-ol CAS No. 1780014-20-1](/img/structure/B2459263.png)
2-(4-fluorophenyl)-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-fluorophenyl)-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-3-ol is a heterocyclic compound that belongs to the pyrazole family. . This compound, characterized by a fused pyrano-pyrazole ring system, has garnered interest due to its unique structural features and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-3-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then subjected to cyclization with a suitable diketone or β-ketoester under acidic or basic conditions . The reaction conditions, such as temperature, solvent, and catalyst, can significantly influence the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process . Additionally, the selection of environmentally benign solvents and catalysts can contribute to the sustainability of the production process.
化学反応の分析
Types of Reactions
2-(4-fluorophenyl)-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives with potential biological activities .
科学的研究の応用
作用機序
The mechanism of action of 2-(4-fluorophenyl)-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects . Additionally, its interaction with cellular receptors can influence signal transduction pathways, contributing to its biological activities .
類似化合物との比較
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar fused ring system and exhibit comparable biological activities.
Fluorinated Pyrazoles: Compounds with fluorine substitution on the pyrazole ring show similar electronic properties and reactivity.
Indole Derivatives: These compounds also possess a fused ring system and have been studied for their diverse biological activities.
Uniqueness
2-(4-fluorophenyl)-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-3-ol stands out due to its unique combination of a fluorophenyl group and a fused pyrano-pyrazole ring system. This structural feature imparts distinct electronic and steric properties, contributing to its unique reactivity and potential biological activities .
特性
IUPAC Name |
2-(4-fluorophenyl)-1,4,5,7-tetrahydropyrano[3,4-c]pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c13-8-1-3-9(4-2-8)15-12(16)10-5-6-17-7-11(10)14-15/h1-4,14H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDMTOFVLWPKAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C(=O)N(N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-2-carbonitrile](/img/structure/B2459180.png)
![6,6-Dimethyl-1-azaspiro[3.5]nonan-2-one](/img/structure/B2459182.png)
![pentachlorophenyl N-[(benzyloxy)carbonyl]glycinate](/img/structure/B2459183.png)



![2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2459188.png)

![N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2459191.png)
![1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(thiophen-2-yl)ethan-1-one](/img/structure/B2459192.png)
![N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2459194.png)
![N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide](/img/structure/B2459198.png)
![[(3S,4S)-4-(1-Methylimidazol-4-yl)pyrrolidin-3-yl]-morpholin-4-ylmethanone;dihydrochloride](/img/structure/B2459200.png)
![5-[(4-Bromopyrazol-1-yl)methyl]-1,2-oxazole-3-carbaldehyde](/img/structure/B2459201.png)
